molecular formula C18H19N3OS B2801144 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-96-3

3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2801144
CAS No.: 691866-96-3
M. Wt: 325.43
InChI Key: NWVWFOLYVICZOV-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a fused thiophene-pyridine core. The molecule features dual N-substituents: an ethyl group and a phenyl group on the carboxamide moiety, along with methyl groups at positions 4 and 6 of the pyridine ring. This structural framework is associated with diverse pharmacological and agrochemical properties, including insecticidal and antimicrobial activities, as observed in related analogs .

Properties

IUPAC Name

3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-4-21(13-8-6-5-7-9-13)18(22)16-15(19)14-11(2)10-12(3)20-17(14)23-16/h5-10H,4,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVWFOLYVICZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, followed by subsequent functionalization to introduce the ethyl, methyl, and phenyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hypochlorite oxidation is a notable reaction, where hypochlorite acts as the oxidizing agent.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of dimerized products or other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield a variety of substituted thieno[2,3-b]pyridines, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions that introduce various functional groups to enhance its biological activity. The compound has been characterized using techniques such as NMR spectroscopy and IR spectroscopy, confirming its molecular structure and purity .

Anti-inflammatory Properties

Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit potent anti-inflammatory effects. For instance, compounds similar to this compound have shown significant inhibition of the COX-2 enzyme, which is crucial in the inflammatory process. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .

Case Study: In Vitro Studies

A study conducted on various thieno[2,3-b]pyridine derivatives demonstrated their ability to suppress inflammation in carrageenan-induced paw edema models. The results indicated that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Thieno[2,3-b]pyridine derivatives have been noted for their ability to inhibit viral replication. A patent describes certain derivatives as effective inhibitors of viral replication processes .

Case Study: Viral Replication Inhibition

In specific studies, thieno[2,3-b]pyridine derivatives were tested against various viruses and showed promising results in reducing viral load in infected cell lines . This suggests potential applications in developing antiviral medications.

Anticancer Activity

The anticancer potential of this compound has been explored through structure–activity relationship studies. Compounds derived from this scaffold have demonstrated antiproliferative effects against several cancer cell lines.

Case Study: Antiproliferative Effects

In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thieno[2,3-b]pyridine derivatives. Modifications in functional groups can significantly impact their biological activity:

Functional GroupEffect on Activity
Amino groupEnhances anti-inflammatory properties
Methyl groupsIncreases lipophilicity and cellular uptake
Phenyl groupContributes to binding affinity with target enzymes

This table summarizes how different functional groups influence the biological activities of the compound.

Mechanism of Action

The mechanism by which 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Thieno[2,3-b]pyridine-2-carboxamide derivatives exhibit significant variability in biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally similar compounds.

Substituent-Driven Structural and Physicochemical Differences

Key Observations :

  • Substituent Bulk: The N-piperidino and N-morpholino analogs () have significantly higher molecular weights (>600 g/mol) due to bulky heterocyclic substituents, which may reduce solubility compared to simpler alkyl/aryl groups .
  • Thermal Stability: Compounds with extended aromatic systems (e.g., N-piperidino analog) exhibit decomposition temperatures exceeding 300°C, suggesting robust thermal stability suitable for high-temperature applications .
  • Synthetic Accessibility : Yields for analogs in range from 84–86%, indicating efficient synthesis despite structural complexity .
Table 2: Insecticidal Efficacy of Selected Thienopyridine Analogs ()
Compound Name / Substituents % Mortality (Cowpea Aphid) Bioactivity Classification
3-Amino-N-(4-methoxyphenyl)-4,6-distyryl analog (8) 85–90% Excellent
3-Amino-N-phenyl-4,6-distyryl analog (6) 70–75% Good
3-Amino-N-(p-tolyl)-4,6-distyryl analog (8) 60–65% Moderate

Key Observations :

  • Electron-Donating Substituents : The 4-methoxyphenyl group (Compound 8) enhances insecticidal efficacy (85–90% mortality) compared to unsubstituted phenyl (70–75%) or p-tolyl (60–65%) groups, likely due to improved receptor binding or metabolic stability .
  • Styryl vs. Methyl Groups : Distyryl-substituted analogs () show higher bioactivity than methyl-substituted derivatives, suggesting extended conjugation improves target interaction .

Crystallographic and Reactivity Insights

  • Crystal Packing: The 3,4,6-triamino-N-phenyl analog (–8) forms hydrogen-bonded networks via amino and carboxamide groups, which may enhance stability and solid-state interactions .
  • Reactivity: The 3-amino group in the target compound and its analogs serves as a synthon for polyheterocyclic systems. For example, reaction with phosphoryl chloride yields tricyclic triazine derivatives (), demonstrating versatility in drug design .

Biological Activity

3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4OSC_{15}H_{18}N_4OS. The compound features a thieno[2,3-b]pyridine core with various functional groups that contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC15H18N4OSC_{15}H_{18}N_4OS
Molecular Weight302.39 g/mol
SMILESCCC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N
InChIKeyNUXMTIQMQARQAV-UHFFFAOYSA-N

1. Antiproliferative Activity

Research indicates that pyridine derivatives, including thieno[2,3-b]pyridine compounds, exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer).
  • IC50 Values : The compound demonstrated improved antiproliferative activity with decreasing IC50 values in these cell lines, suggesting effective inhibition of cell growth .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Compounds within the thieno[2,3-b]pyridine class have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes:

  • IC50 Values : Some derivatives reported IC50 values around 0.04μM0.04\mu M against COX-2 .

Structure-Activity Relationship (SAR)

The SAR studies highlight that substituents on the thieno[2,3-b]pyridine scaffold significantly influence biological activity:

  • Amino Groups : The presence of amino groups enhances antiproliferative activity.
  • Ethyl Substituents : Alkyl chain modifications can improve solubility and bioavailability.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis of Derivatives : A series of thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their biological activities. Modifications at the phenyl ring showed varied effects on potency .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds, demonstrating promising results comparable to established anti-inflammatory drugs .

Q & A

Basic: What are the key challenges in synthesizing 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis challenges include low yields, impurity formation, and regioselectivity issues during multi-step reactions. Optimization strategies involve:

  • Temperature Control : Maintaining precise temperatures (e.g., 60–80°C for cyclization steps) to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Catalyst Use : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocycle formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationDMF, 80°C, 12 h6292
AmidationEDC/HOBt, RT, 24 h7895

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., ethyl and phenyl groups) and confirms amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for structure-activity relationships .
    Example : A related thienopyridine derivative showed intermolecular N–H···O bonds stabilizing its crystal lattice .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory Testing : Inhibit COX-2 enzyme via ELISA or prostaglandin E2 (PGE2) suppression in macrophages .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity.

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural modifications. Strategies include:

  • Meta-Analysis : Compare bioactivity data across analogs (e.g., substituent effects on IC50) .
  • Dose-Response Validation : Re-test conflicting results with standardized protocols (e.g., fixed cell lines, serum-free conditions) .
  • Structural Confirmation : Re-characterize compounds to rule out degradation or isomerism .
    Example : A methyl-to-ethyl substitution in a related compound increased anticancer activity by 40% due to enhanced lipophilicity .

Advanced: What computational methods aid in identifying molecular targets and interaction mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or DNA topoisomerases .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
  • QSAR Modeling : Correlate substituent electronegativity with bioactivity (e.g., Hammett constants for aryl groups) .
    Case Study : A thienopyridine analog showed strong π-π stacking with EGFR’s ATP-binding pocket in silico, validated by SPR binding assays .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl to PEG-ylated groups) to enhance aqueous solubility .
  • Salt Formation : Use hydrochloride salts to improve dissolution rates .
  • Nanoparticle Encapsulation : PLGA nanoparticles increase circulation half-life in preclinical models .
    Data Insight : Fluorinated analogs (e.g., CF3 substitution) improved membrane permeability by 2.5-fold in Caco-2 assays .

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